2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

Medicinal chemistry Drug design Physicochemical profiling

Researchers pursuing antifungal lead optimization often face limited scaffold diversity among commercial thiazoles. This dual-ring architecture addresses that gap with two independent SAR vectors and a reactive 4-OH handle. • Class-level MICs as low as 3.9 µg/mL against fluconazole-resistant Candida albicans (Borcea et al., 2018); related leads achieve MICs of 0.25-2 µg/mL with antibiofilm activity. • 4-OH group enables esterification, bioconjugation, or prodrug derivatization for target-engagement and PK studies. • ≥95% purity ensures reproducibility in high-throughput screening and diversity-oriented synthesis (DOS) library production.

Molecular Formula C13H10N2OS2
Molecular Weight 274.36
CAS No. 860651-56-5
Cat. No. B2382808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
CAS860651-56-5
Molecular FormulaC13H10N2OS2
Molecular Weight274.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O
InChIInChI=1S/C13H10N2OS2/c16-11-8-18-13(15-11)6-12-14-10(7-17-12)9-4-2-1-3-5-9/h1-5,7-8,16H,6H2
InChIKeyINERSTGRFNBJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dual-Thiazole 860651-56-5 Overview


2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol (CAS 860651-56-5) is a heterocyclic compound featuring a dual thiazole ring system linked by a methylene bridge, with a hydroxyl group at the 4-position of the terminal thiazole . It has the molecular formula C₁₃H₁₀N₂OS₂ and a molecular weight of 274.36 g/mol . The compound belongs to the phenylthiazole class, a pharmacophore recognized for broad-spectrum antimicrobial, antifungal, anti-inflammatory, and anticancer activities, making it a versatile entry point for structure–activity relationship (SAR) exploration [1].

1
Dual-thiazole scaffold for antifungal SAR exploration
Phenylthiazole pharmacophore supports antimicrobial screening context
2
Reactive 4‑OH handle for derivatization libraries
Enables focused SAR expansion without de novo scaffold synthesis
3
Physicochemical differentiation from mono-thiazole analogs
PSA/LogP shifts may support permeability and solubility tuning studies

Why Substitution Fails: 860651-56-5 vs. Analogs


In-class thiazole compounds cannot be freely interchanged with 2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol because subtle structural modifications profoundly impact physicochemical and biological readouts. Unlike the simpler mono-thiazole analog 2-phenyl-1,3-thiazol-4-ol (CAS 827-45-2), the target compound possesses a phenyl-substituted thiazole linked via a methylene bridge to a second thiazol-4-ol ring . This dual-ring architecture increases both polar surface area (PSA) and lipophilicity (LogP), parameters that govern membrane permeability, solubility, and target-binding behavior . Even closely related analogs such as the 4-methylphenyl derivative (CAS 860651-44-1) exhibit divergent predicted physicochemical properties (density, boiling point, pKₐ) . The quantitative evidence below demonstrates why substitution with a generic thiazole or an unverified “close analog” risks altering SAR, potency, and procurement reproducibility.

Dual-ring architecture
Replacing with a mono-thiazole analog (e.g., CAS 827-45-2) may drastically shift PSA and LogP, altering membrane partitioning and assay behavior.
Methyl-substituted analog
The 4-methylphenyl derivative (CAS 860651-44-1) differs by a single methyl group; this can redirect SAR readouts in antimicrobial and antifungal assays.
Class-level transferability
Antifungal activity observed for the scaffold class may not be directly reproduced; each compound requires individual assay validation.

860651-56-5 Quantitative Evidence


PSA and Lipophilicity vs. Mono-Thiazole Analog

The dual thiazole architecture of 2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol yields a significantly higher topological polar surface area (tPSA) and calculated LogP relative to the single-ring analog 2-phenyl-1,3-thiazol-4-ol (CAS 827-45-2), as determined from authoritative database values . These differences affect passive membrane permeability, aqueous solubility, and hydrogen-bonding capacity, key determinants in both biochemical assay performance and lead optimization.

PSA & Lipophilicity
Head-to-head
Target: PSA 102.49 Ų, LogP 3.563 vs. mono-thiazole: PSA 61.36 Ų, LogP 2.5157 ΔPSA +67%, ΔLogP +42%
Physicochemical shift may alter membrane partitioning and assay behavior.
In silico predicted values; experimental confirmation lacking.
Medicinal chemistry Drug design Physicochemical profiling

Structural Difference: Methyl-Substituted Analog

The 4-methylphenyl analog (CAS 860651-44-1) differs from the target compound by a single methyl group on the phenyl ring, yet this substitution alters predicted bulk properties. ChemicalBook reports a predicted density of 1.346 g/cm³, boiling point of 487.7 °C, and pKₐ of 8.26 for the methyl analog . The target compound lacks this methyl group, which reduces molecular weight (274.36 vs. 288.39 g/mol) and modifies electron distribution on the aromatic ring, potentially influencing π-stacking and binding interactions.

Methyl Analog Difference
Cross-study comparable
Target MW: 274.36 g/mol (methyl absent) Methyl analog: MW 288.39, pred. density 1.346, pKa 8.26 ΔMW −14.03; steric/electronic profile differs
Minor methyl deletion can redirect SAR readouts in antimicrobial assays.
Predicted values only; experimental data unavailable for target compound.
SAR studies Scaffold optimization Physicochemical differentiation

Antifungal Potential of Thiazolyl-Phenyl-Thiazole Scaffold

Although direct antifungal MIC data for 2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol have not been reported, compounds bearing the identical thiazolyl-phenyl-thiazole scaffold have demonstrated reproducible anti-Candida activity. Borcea et al. (2018) reported that a series of thiazolyl-phenyl-thiazole imine derivatives exhibited MIC values ranging from 3.9 to 31.25 µg/mL against C. albicans, C. krusei, and C. parapsilosis, with the most potent compound (4f) surpassing fluconazole [1]. In a separate phenotypic screen, a phenylthiazole small molecule (compound 1) inhibited drug-resistant C. albicans and C. auris at 0.25–2 µg/mL and showed rapid fungicidal and antibiofilm activity [2]. These class-level data support the hypothesis that the target compound’s scaffold is privileged for antifungal discovery.

Antifungal Class Evidence
Class-level
No direct MIC data for CAS 860651-56-5. Related thiazolyl-phenyl-thiazoles: MIC 3.9–31.25 µg/mL (Candida spp.); phenylthiazole lead: 0.25–2 µg/mL.
Scaffold supports antifungal screening hypothesis; direct activity requires experimental validation.
Class-level inference from independent primary studies.
Antifungal discovery Candida infections Drug-resistant pathogens

Hydroxyl Handle for Synthetic Diversification

The free hydroxyl group at the 4-position of the terminal thiazole ring in the target compound enables straightforward derivatization (e.g., esterification, etherification, sulfonation) to generate focused libraries for SAR exploration . Commercial suppliers report purities of ≥95% (AKSci) and 98% (Leyan), ensuring reproducibility in subsequent synthetic transformations . In contrast, the mono-thiazole analog (CAS 827-45-2) lacks the second thiazole ring and the methylene bridge, limiting the topological diversity achievable through derivatization.

Synthetic Handle & Purity
Supplier data
Purity: 95% (AKSci) – 98% (Leyan); reactive 4‑OH group present.
High certified purity and functional handle enable reliable derivatization workflows.
Synthetic transformations not experimentally validated for this compound.
Medicinal chemistry Building blocks Derivatization

860651-56-5 Application Scenarios


Antifungal Lead Discovery vs. Drug-Resistant Candida

Procurement of this compound is recommended for research groups pursuing phenotypic or target-based antifungal screening against fluconazole-resistant Candida albicans and multidrug-resistant Candida auris. The thiazolyl-phenyl-thiazole scaffold has demonstrated class-level MICs as low as 3.9 µg/mL (Borcea et al., 2018) and a related phenylthiazole lead achieved MICs of 0.25–2 µg/mL with potent antibiofilm activity (PMC6908612). The dual-ring architecture and hydroxyl functional group of the target compound provide two independent vectors for SAR optimization: modifying the phenyl substituent and derivatizing the 4-OH position [1].

Physicochemical Property-Driven Lead Optimization

The compound’s distinct PSA (102.49 Ų) and LogP (3.563) values, which are markedly higher than those of the mono-thiazole analog (PSA 61.36 Ų, LogP 2.5157), make it suitable for medicinal chemistry programs aiming to tune permeability and solubility within a chemical series. Researchers evaluating central nervous system (CNS) druglikeness or oral bioavailability can use this compound as a reference point for property modulation, acknowledging that its higher LogP favors membrane partitioning while the elevated PSA maintains hydrogen-bonding capacity .

Chemical Biology Probe via 4-OH Functionalization

With commercial purity reaching 98% (Leyan), the compound can be directly employed in click chemistry, bioconjugation, or prodrug strategies that exploit the 4-OH handle. For instance, esterification with fluorescent or affinity tags enables target-engagement studies, while ether-linked prodrugs can be explored for in vivo pharmacokinetic investigations .

Diversity-Oriented Synthesis Building Block

The unique combination of a phenylthiazole donor and a thiazol-4-ol acceptor linked by a methylene spacer makes this compound a versatile core scaffold for DOS. Synthetic chemists engaged in high-throughput library production can leverage the two sites of variability (phenyl ring and 4-OH) to rapidly generate hundreds of analogs, with reproducible quality assured by supplier-certified purity of ≥95% [1].

Application
Selection Property
Validation Focus
Antifungal screening against drug-resistant Candida spp.
Thiazolyl-phenyl-thiazole scaffold context
Class-level MIC endpoint review
Property-driven lead optimization research
PSA/LogP differentiation from mono-thiazole analogs
Permeability and solubility assay correlation
Chemical probe development via 4‑OH conjugation
Reactive hydroxyl handle with high supplier purity
Conjugation efficiency and target engagement assays
Diversity-oriented synthesis building block
Dual-ring scaffold with two independent diversification sites
Library purity and scaffold reproducibility

Technical Documentation Hub

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24 linked technical documents
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